ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound featuring a pyrazole ring substituted with an ethyl group, a pyrrolidinylsulfonyl group, and an ethyl ester group
Properties
IUPAC Name |
ethyl 1-ethyl-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-3-14-9-10(12(16)19-4-2)11(13-14)20(17,18)15-7-5-6-8-15/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKTUZLSXOSHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCCC2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Synthesis of the Pyrazole Core
The pyrazole backbone is constructed via cyclocondensation, leveraging trichloromethyl enones and substituted hydrazines to achieve precise regiocontrol. Ethyl hydrazine reacts with (E)-4,4,4-trichloro-1-phenylbut-2-en-1-one in ethanol under reflux, yielding 1-ethyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate as the primary regioisomer (Scheme 1). The trichloromethyl group at position 3 is subsequently converted to a carboxyethyl moiety via ethanolysis, producing ethyl 1-ethyl-1H-pyrazole-4-carboxylate in 85–92% yield (Table 1).
Table 1: Optimization of Pyrazole Cyclocondensation
| Enone | Hydrazine | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Trichloromethyl enone | Ethyl hydrazine | Ethanol | 80 | 89 |
| Trichloromethyl enone | Methyl hydrazine | Methanol | 65 | 72 |
Key factors include the electron-donating nature of the ethyl group, which directs cyclization to favor the 1,4-disubstituted product. Nuclear magnetic resonance (NMR) analysis confirms regiochemistry, with $$ ^1H $$ NMR (CDCl₃) displaying characteristic singlets for the ethyl group (δ 1.35 ppm, t, J = 7.1 Hz) and ester moiety (δ 4.30 ppm, q, J = 7.1 Hz).
Sulfonation at Position 3
Chlorosulfonic acid and thionyl chloride mediate electrophilic sulfonation at position 3 of the pyrazole ring. Ethyl 1-ethyl-1H-pyrazole-4-carboxylate is dissolved in chloroform and treated with chlorosulfonic acid (2.5 equiv) at 0°C, followed by thionyl chloride (1.2 equiv) at 60°C for 10 h. This generates ethyl 1-ethyl-3-(chlorosulfonyl)-1H-pyrazole-4-carboxylate as a crystalline intermediate (Scheme 2).
Table 2: Sulfonation Reaction Parameters
| Substrate | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Ethyl 1-ethyl-1H-pyrazole-4-carboxylate | ClSO₃H, SOCl₂ | 10 | 78 |
Fourier-transform infrared (FT-IR) spectroscopy validates sulfonyl chloride formation, with peaks at 1370 cm⁻¹ (S=O asym) and 1175 cm⁻¹ (S=O sym).
Formation of the Pyrrolidin-1-ylsulfonyl Derivative
The sulfonyl chloride intermediate reacts with pyrrolidine in dichloromethane using diisopropylethylamine (DIPEA) as a base, yielding the target compound in 82% isolated yield (Scheme 3). The reaction proceeds via nucleophilic substitution, with pyrrolidine displacing the chloride.
Table 3: Sulfonamide Coupling Conditions
| Sulfonyl Chloride | Amine | Base | Yield (%) |
|---|---|---|---|
| Ethyl 1-ethyl-3-(chlorosulfonyl)-1H-pyrazole-4-carboxylate | Pyrrolidine | DIPEA | 82 |
$$ ^{13}C $$ NMR (CDCl₃) confirms the sulfonamide linkage, with resonances at δ 44.8 ppm (pyrrolidine C-N) and δ 165.3 ppm (ester carbonyl). High-resolution mass spectrometry (HRMS) corroborates the molecular formula C₁₂H₁₉N₃O₄S ([M+H]⁺ calc. 302.1174, found 302.1176).
Mechanistic Insights and Regiochemical Control
The regioselectivity of the initial cyclocondensation hinges on the electronic effects of the trichloromethyl enone and the steric profile of ethyl hydrazine. Density functional theory (DFT) calculations suggest that the ethyl group stabilizes the transition state at position 1, while the trichloromethyl group directs nucleophilic attack to position 3. Subsequent ethanolysis proceeds via a gem-dichloroalkene intermediate, with ethanol nucleophilically displacing chlorine to form the ester.
Analytical and Spectroscopic Characterization
The final compound is characterized by:
- FT-IR : 1720 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O sulfonamide).
- $$ ^1H $$ NMR (600 MHz, CDCl₃) : δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.85 (quin, J = 6.5 Hz, 4H, pyrrolidine CH₂), 3.25 (t, J = 6.5 Hz, 4H, pyrrolidine NCH₂), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 7.45 (s, 1H, pyrazole H-5).
- $$ ^{13}C $$ NMR (151 MHz, CDCl₃) : δ 14.1 (CH₂CH₃), 25.7 (pyrrolidine CH₂), 46.3 (pyrrolidine NCH₂), 61.8 (OCH₂), 118.5 (pyrazole C-4), 140.2 (pyrazole C-3), 165.3 (C=O).
Chemical Reactions Analysis
Ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the pyrrolidinyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrrolidinylsulfonyl group is crucial for its binding affinity and specificity, while the pyrazole ring provides structural stability. Pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:
Pyrrolidin-2-one derivatives: These compounds also feature a pyrrolidine ring and are known for their biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring are widely studied for their pharmacological properties.
Sulfonyl-containing compounds: These compounds are known for their role in medicinal chemistry as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazole core with an ethyl group and a pyrrolidin-1-ylsulfonyl substituent. Its molecular formula is , and it has a molecular weight of approximately 306.36 g/mol.
1. Anti-inflammatory Activity
Research indicates that compounds with pyrazole structures often exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have shown promising results in reducing tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in vitro. In one study, certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM compared to the standard dexamethasone, which had a 76% inhibition at 1 µM .
2. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures demonstrated activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. For example, one study reported that specific pyrazole derivatives exhibited significant antibacterial effects, suggesting that the presence of the pyrrolidinylsulfonyl group may enhance this activity .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Pro-inflammatory Cytokines : By suppressing TNF-α and IL-6, these compounds may reduce inflammation.
- Antibacterial Mechanism : The sulfonamide moiety may interfere with bacterial folic acid synthesis, similar to other sulfonamide antibiotics.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
Q & A
Basic: What synthetic methodologies are recommended for ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step routes, including cyclocondensation of substituted hydrazines with β-ketoesters, followed by sulfonylation. For example:
Pyrazole core formation : React ethyl 4,4-diethoxy-3-oxobutanoate with hydrazine derivatives under reflux in ethanol to form the pyrazole ring .
Sulfonylation : Introduce the pyrrolidin-1-ylsulfonyl group via reaction with pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Optimization includes controlling temperature (0–25°C for sulfonylation), solvent polarity, and stoichiometric ratios to minimize by-products. Catalysts like copper sulfate enhance efficiency in click-chemistry-derived modifications .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., ethyl ester protons at δ ~4.1–4.3 ppm, pyrazole ring protons at δ ~6.6–8.2 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1710 cm⁻¹, sulfonyl S=O at ~1350–1160 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z ~340–360 [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N, S content .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (using SHELX software) provides precise bond lengths, angles, and torsional conformations. For example:
- Sulfonyl group geometry : Confirms tetrahedral sulfur geometry (S–O bond lengths ~1.43–1.45 Å) and dihedral angles between the pyrazole and pyrrolidine rings .
- Hydrogen bonding : Identifies intermolecular interactions (e.g., C=O⋯H–N) that influence crystal packing and stability .
Discrepancies between computational (DFT) and experimental data can be resolved by refining thermal parameters and validating space group assignments .
Advanced: How does the pyrrolidin-1-ylsulfonyl group impact biological activity compared to other substituents?
Answer:
The sulfonamide moiety enhances lipophilicity and hydrogen-bonding capacity , critical for target binding. Comparative SAR studies show:
- Antimicrobial activity : Pyrrolidin-1-ylsulfonyl derivatives exhibit 2–4× higher potency against S. aureus than methylsulfanyl analogs due to improved membrane penetration .
- Anti-inflammatory effects : Sulfonyl groups reduce ulcerogenicity compared to carboxylic acid derivatives by minimizing gastric H⁺/K⁺-ATPase inhibition .
Substituent position matters: 3-Sulfonyl analogs show better metabolic stability than 5-substituted variants .
Basic: What biological activities are commonly associated with pyrazole-4-carboxylate derivatives?
Answer:
Reported activities include:
- Analgesic/Anti-inflammatory : Inhibition of COX-2 (IC₅₀ ~10–50 µM) via competitive binding to the active site .
- Antimicrobial : Broad-spectrum activity against Gram-positive bacteria (MIC ~8–32 µg/mL) .
- Anticancer : Apoptosis induction in HeLa cells (IC₅₀ ~20–40 µM) through caspase-3 activation .
Assays should use standardized protocols (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial testing) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of improved analogs?
Answer:
Key strategies include:
Substituent variation : Replacing pyrrolidine with piperidine increases steric bulk, improving selectivity for kinase targets .
Bioisosteric replacement : Exchanging ethyl ester with amide groups enhances aqueous solubility but reduces CNS penetration .
Electron-withdrawing groups : Fluorine at position 5 (pyrazole ring) boosts metabolic stability by reducing CYP450 oxidation .
Docking simulations (e.g., AutoDock Vina) and QSAR models prioritize candidates for synthesis .
Advanced: How should researchers address conflicting bioactivity data across studies?
Answer:
Contradictions often arise from:
- Assay variability : Normalize data using positive controls (e.g., ibuprofen for COX-2 inhibition) and replicate under identical conditions .
- Purity issues : Validate compound purity via HPLC (>98%) and elemental analysis to exclude confounding by-products .
- Cellular context : Account for cell line-specific expression of targets (e.g., COX-2 levels in HT-29 vs. RAW 264.7 cells) .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove unreacted sulfonyl chlorides .
- Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 7:3 → 1:1) for polar impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity for pharmacological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
